molecular formula C16H21NO4 B1438041 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid CAS No. 317355-21-8

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

Cat. No.: B1438041
CAS No.: 317355-21-8
M. Wt: 291.34 g/mol
InChI Key: DZIBTUILRRHUTI-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is an organic compound with the molecular formula C16H21NO4 It is a derivative of benzoic acid, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment to Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyrrolidine ring can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
  • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
  • N-Butoxycarbonyl-pyrrolidine-2-boronic acid

Uniqueness

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides stability and selectivity in reactions, while the pyrrolidine ring offers a versatile scaffold for further functionalization.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-5-8-13(17)11-6-4-7-12(10-11)14(18)19/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIBTUILRRHUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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